molecular formula C7H3BrFNO B1447337 4-Bromo-3-fluoro-5-hydroxybenzonitrile CAS No. 1805251-60-8

4-Bromo-3-fluoro-5-hydroxybenzonitrile

Cat. No. B1447337
CAS RN: 1805251-60-8
M. Wt: 216.01 g/mol
InChI Key: VENBTTOEWPVDAK-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-hydroxybenzonitrile, also known as BFB, is an organic compound with a wide range of applications in scientific research. BFB is an important intermediate in the synthesis of a variety of compounds and is used as a starting material in the synthesis of many pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. BFB is also used in the synthesis of dyes, pigments, and other compounds. BFB is a versatile compound with a wide range of properties and applications, making it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry 4-Bromo-3-fluoro-5-hydroxybenzonitrile itself might not be widely reported in literature for direct applications, but related compounds, especially those involving bromo and fluoro substitutions on aromatic rings, are significant in organic synthesis and pharmaceuticals. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, showcasing the relevance of fluoro and bromo substitutions in synthesizing medically important compounds. The challenges in synthesizing such intermediates, including safety and yield considerations, highlight the complexity of working with halogenated organics (Qiu et al., 2009).

Biomedical Research Although directly related research on 4-Bromo-3-fluoro-5-hydroxybenzonitrile might be limited, fluorinated compounds, in general, play a crucial role in biomedical research. The inclusion of fluorine atoms in pharmaceuticals can significantly alter their biological activity, stability, and bioavailability. For instance, fluorinated pyrimidines, such as 5-fluorouracil, are extensively used in cancer treatment due to their ability to inhibit RNA and DNA synthesis in cancer cells. This highlights the importance of fluorinated compounds in developing anticancer strategies (Gmeiner, 2020).

Environmental and Material Sciences Research on brominated and fluorinated compounds extends into environmental science and materials engineering. Novel brominated flame retardants, for example, have been studied for their application in reducing fire hazards in consumer products while posing potential environmental risks. Such studies underline the dual aspects of halogenated compounds' utility and environmental impact (Zuiderveen et al., 2020).

Analytical and Diagnostic Applications Fluorine's unique properties also make fluorinated compounds valuable in analytical chemistry and diagnostics. For instance, fluorinated dyes and probes are used in fluorescence microscopy and imaging, providing tools for biological research and medical diagnostics. The specific interactions of fluorinated molecules with light enable high-resolution imaging of cells and tissues, contributing to our understanding of biological processes and diseases (Lakowicz, 2001).

properties

IUPAC Name

4-bromo-3-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENBTTOEWPVDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-5-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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